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Compound of Interest

Compound Name: 4-Bromo-2,6-diethylaniline

Cat. No.: B1268459 Get Quote

A Spectroscopic Showdown: Differentiating Bromoaniline Isomers

In the world of chemical research and pharmaceutical development, the precise identification of

isomeric compounds is paramount. Bromoanilines, existing as ortho (2-), meta (3-), and para

(4-) isomers, present a classic case of structurally similar molecules with distinct physical and

chemical properties. This guide provides a comparative analysis of these three isomers using

fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR),

Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By examining the subtle yet

significant differences in their spectra, researchers can confidently distinguish between them.

Spectroscopic Data at a Glance
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

UV-Vis, and Mass Spectrometry for 2-bromoaniline, 3-bromoaniline, and 4-bromoaniline.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
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Isomer H-2 H-3 H-4 H-5 H-6 -NH₂

2-

Bromoanili

ne

- ~6.77 (d) ~7.12 (t) ~6.66 (d) ~7.42 (d) ~3.70 (s)

3-

Bromoanili

ne

~6.83 (s) - ~6.88 (d) ~7.02 (t) ~6.59 (d) ~3.71 (s)

4-

Bromoanili

ne

~6.61 (d) ~7.23 (d) - ~7.23 (d) ~6.61 (d) ~3.64 (s)

d = doublet, t = triplet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
[1][2][3][4]

Isomer C-1 (-NH₂) C-2 C-3 C-4 C-5 C-6

2-

Bromoanili

ne

~144.1 ~109.4 ~128.4 ~119.5 ~132.7 ~115.8

3-

Bromoanili

ne

~147.8 ~113.7 ~123.1 ~121.4 ~130.7 ~117.8

4-

Bromoanili

ne

~145.6 ~116.8 ~132.1 ~110.2 ~132.1 ~116.8

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Isomer N-H Stretch C-N Stretch
C-Br
Stretch

Aromatic C-
H Stretch

Aromatic
C=C Stretch

2-

Bromoaniline
~3400, ~3300 ~1300 ~740 >3000 ~1600, ~1500

3-

Bromoaniline
~3400, ~3300 ~1310 ~770 >3000 ~1600, ~1480

4-

Bromoaniline
~3400, ~3300 ~1280 ~810 >3000 ~1600, ~1500

Table 4: UV-Vis Spectroscopic Data (in Ethanol)
Isomer λmax (nm)

2-Bromoaniline ~238, ~288

3-Bromoaniline ~242, ~292

4-Bromoaniline ~245, ~298

Table 5: Mass Spectrometry Data (m/z)
Isomer Molecular Ion (M⁺) M+2 Peak

Key Fragmentation
Peaks

2-Bromoaniline 171, 173 ~1:1 ratio 92, 65

3-Bromoaniline 171, 173 ~1:1 ratio 92, 65

4-Bromoaniline 171, 173 ~1:1 ratio 92, 65

Deciphering the Spectra: A Comparative Analysis
¹H NMR Spectroscopy
The ¹H NMR spectra of the bromoaniline isomers are most telling in the aromatic region (6.5-

7.5 ppm). The substitution pattern directly influences the chemical shifts and splitting patterns

of the aromatic protons.
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2-Bromoaniline: Exhibits the most complex spectrum with four distinct aromatic protons,

each showing coupling to its neighbors.

3-Bromoaniline: Also shows four distinct aromatic protons, but with a different splitting

pattern compared to the ortho isomer.

4-Bromoaniline: Due to its symmetry, it displays a much simpler spectrum, typically showing

two doublets corresponding to the chemically equivalent protons at positions 2 and 6, and 3

and 5.

The amino protons (-NH₂) for all three isomers typically appear as a broad singlet around 3.6-

3.7 ppm.

¹³C NMR Spectroscopy
The number of unique signals in the ¹³C NMR spectrum is a direct indicator of the molecule's

symmetry.

2-Bromoaniline and 3-Bromoaniline: Each show six distinct signals for the six aromatic

carbons, as they are all chemically non-equivalent.

4-Bromoaniline: Due to its C₂ symmetry, it exhibits only four signals, with C-2 and C-6 being

equivalent, and C-3 and C-5 being equivalent.[1]

The chemical shift of the carbon atom attached to the bromine (C-Br) is also diagnostic.

Infrared (IR) Spectroscopy
The IR spectra of the three isomers share common features characteristic of aromatic amines,

such as the N-H stretching vibrations around 3300-3400 cm⁻¹ (typically two bands for a primary

amine) and aromatic C-H and C=C stretching vibrations. The key to differentiation lies in the

"fingerprint region" (below 1500 cm⁻¹), particularly the C-Br stretching and the aromatic out-of-

plane bending vibrations, which are sensitive to the substitution pattern.

UV-Vis Spectroscopy
The UV-Vis spectra of the bromoaniline isomers in a solvent like ethanol typically show two

main absorption bands. The position of the maximum absorption (λmax) is influenced by the
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electronic effects of the substituents. While the differences are subtle, the para isomer

generally shows a slight red shift (longer wavelength) compared to the ortho and meta isomers,

indicating a more extended conjugation.

Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound. All three bromoaniline

isomers have the same molecular formula (C₆H₆BrN) and thus the same nominal molecular

weight of 171 and 173 amu. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio) results in two molecular ion peaks (M⁺ and M+2) of nearly equal

intensity.[2] While the mass spectra of the isomers are very similar, subtle differences in the

relative intensities of fragment ions may be observed. The primary fragmentation pathway

involves the loss of the bromine atom and subsequent fragmentation of the aniline cation.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

differentiation of the bromoaniline isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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